2-(1H-imidazol-2-yl)ethanol
Overview
Description
2-(1H-imidazol-2-yl)ethanol, also known by its CAS number 51036-79-4, is a compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 g/mol . The compound is characterized by the presence of an imidazole ring, which is a five-membered planar ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of imidazole derivatives, including 2-(1H-imidazol-2-yl)ethanol, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Other methods of synthesis have been reported in the literature .Molecular Structure Analysis
The molecular structure of 2-(1H-imidazol-2-yl)ethanol is characterized by an imidazole ring attached to an ethanol group . The imidazole ring is a five-membered planar ring containing two nitrogen atoms . The compound exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Physical And Chemical Properties Analysis
2-(1H-imidazol-2-yl)ethanol has a molecular weight of 112.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass is 112.063662883 g/mol .Scientific Research Applications
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Organic Synthesis
- Imidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . They are instrumental in the creation of heterocyclic compounds, such as imidazolium salts .
- The methods of application involve regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
- The outcomes of these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
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Pharmaceutical Research
- Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- The methods of application involve various kinds of synthetic routes for imidazole and their derived products .
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Chemical Synthesis
- Imidazole has been used in the production of di- and tri-substituted imidazolones . This reaction has been used a number of times since its first report .
- The methods of application involve various synthetic routes to produce the substituted imidazolones .
- The outcomes of these methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
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Antiviral Research
- Indole derivatives, which are structurally similar to imidazole, possess various biological activities, including antiviral properties .
- The methods of application involve various synthetic routes for indole and their derived products .
- The outcomes of these methodologies are based on the broad range of chemical and biological properties of indole .
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Antifungal Research
- A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .
- The methods of application involve various synthetic routes for these derivatives .
- The outcomes of these methodologies are based on the antifungal activity of these compounds .
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Material Science
properties
IUPAC Name |
2-(1H-imidazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-1-5-6-2-3-7-5/h2-3,8H,1,4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPWQVILXWUFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566987 | |
Record name | 2-(1H-Imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)ethanol | |
CAS RN |
51036-79-4 | |
Record name | 2-(1H-Imidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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